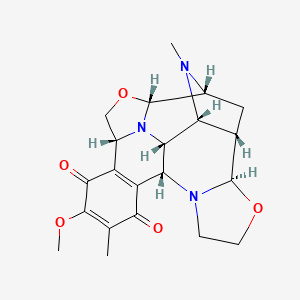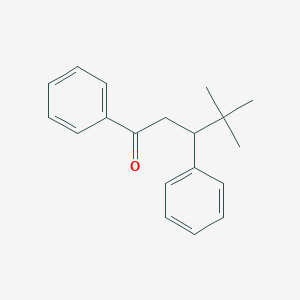
1-Pentanone, 4,4-dimethyl-1,3-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pentanone, 4,4-dimethyl-1,3-diphenyl- is an organic compound belonging to the ketone family It is characterized by the presence of a carbonyl group (C=O) bonded to a pentane chain with two phenyl groups and two methyl groups attached
準備方法
Synthetic Routes and Reaction Conditions: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethyl-1-pentene with phenylmagnesium bromide (Grignard reagent) followed by oxidation. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4,4-dimethyl-1-pentene in the presence of a suitable catalyst such as Raney nickel. This method is efficient and scalable, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
科学的研究の応用
1-Pentanone, 4,4-dimethyl-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The carbonyl group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems. These interactions contribute to the compound’s reactivity and potential biological activities.
類似化合物との比較
1-Pentanone, 4,4-dimethyl-1-phenyl-: Similar structure but with one phenyl group.
4,4-Dimethyl-1-pentene: Precursor in the synthesis of 1-Pentanone, 4,4-dimethyl-1,3-diphenyl-.
Benzophenone: Contains two phenyl groups bonded to a carbonyl group but lacks the pentane chain.
Uniqueness: 1-Pentanone, 4,4-dimethyl-1,3-diphenyl- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
57847-40-2 |
|---|---|
分子式 |
C19H22O |
分子量 |
266.4 g/mol |
IUPAC名 |
4,4-dimethyl-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C19H22O/c1-19(2,3)17(15-10-6-4-7-11-15)14-18(20)16-12-8-5-9-13-16/h4-13,17H,14H2,1-3H3 |
InChIキー |
CACJUWQUSADVNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Ethyl-2lambda~6~-pyrido[2,3-c][1,2,6]thiadiazine-2,2,4(1H,3H)-trione](/img/structure/B14629074.png)
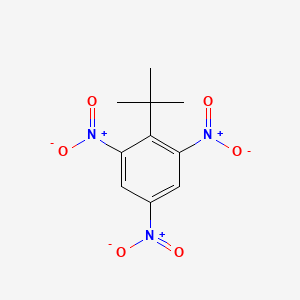

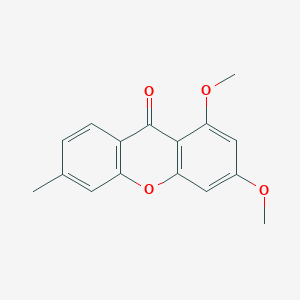

![1-({4-[(4-Chlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14629083.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)


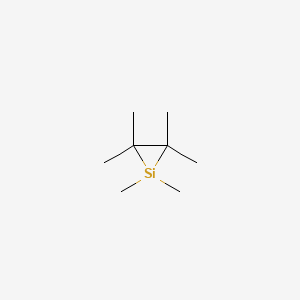
![Diethyl N-[(2-cyanohydrazinyl)methylidene]phosphoramidate](/img/structure/B14629136.png)

